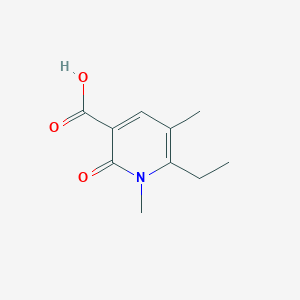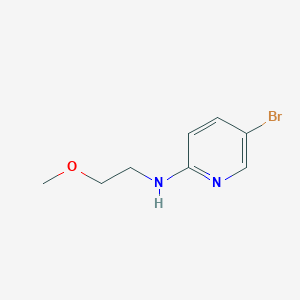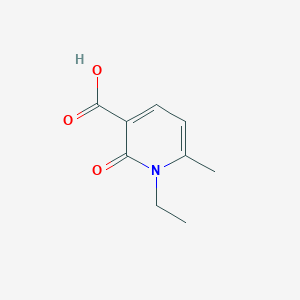
6-エチル-1,5-ジメチル-2-オキソ-1,2-ジヒドロ-3-ピリジンカルボン酸
概要
説明
6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a pyridine derivative with a molecular formula of C10H13NO3. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an ethyl group at the 6-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyridine core makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: 6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives have shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. These activities make it a candidate for further research in drug development.
Medicine: The compound's derivatives are being investigated for their therapeutic potential. They may be used in the development of new drugs for treating various diseases, such as infections and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the following steps:
Condensation Reaction: The starting materials, such as ethyl acetoacetate and an appropriate amine, undergo a condensation reaction to form an intermediate pyridine derivative.
Oxidation: The intermediate is then oxidized to introduce the oxo group at the 2-position of the pyridine ring.
Methylation: Methylation reactions are performed to introduce methyl groups at the 1- and 5-positions of the pyridine ring.
Carboxylation: Finally, the carboxylic acid group is introduced at the 3-position through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Hydroxyl derivatives and amines.
Substitution Products: Derivatives with different functional groups, such as halides, alcohols, and amines.
作用機序
The mechanism by which 6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific pathways involved in cell proliferation and apoptosis.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell walls and enzymes.
Anticancer Activity: Inhibits pathways involved in cell proliferation and apoptosis.
類似化合物との比較
2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure but lacks the ethyl group at the 6-position.
2-Pyrrolidinecarboxylic acid-5-oxo-ethyl ester: Contains a pyrrolidine ring instead of a pyridine ring.
Uniqueness: 6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the ethyl group at the 6-position enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
特性
IUPAC Name |
6-ethyl-1,5-dimethyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-8-6(2)5-7(10(13)14)9(12)11(8)3/h5H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOHYLWEDVTHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=O)N1C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653239 | |
| Record name | 6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-29-8 | |
| Record name | 6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Benzyl(ethyl)amino]benzoic acid](/img/structure/B1519058.png)





![5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine](/img/structure/B1519069.png)







